
benzene;carbon monoxide;chromium(6+)
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Overview
Description
The compound “benzene;carbon monoxide;chromium(6+)” is an organometallic complex known as benzene chromium tricarbonyl. It consists of a chromium atom coordinated to a benzene ring and three carbon monoxide ligands. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzene chromium tricarbonyl can be synthesized by the reaction of chromium hexacarbonyl with benzene in the presence of a solvent such as 2-methylpyridine. The reaction is typically carried out under an inert atmosphere to prevent oxidation, and the mixture is refluxed for an extended period, often up to 96 hours, to achieve a high yield .
Industrial Production Methods
While the industrial production of benzene chromium tricarbonyl is not as common as other organometallic compounds, it can be produced using similar methods as in laboratory synthesis. The key is to maintain an oxygen-free environment and use high-purity reagents to ensure the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions
Benzene chromium tricarbonyl undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different chromium oxidation states.
Reduction: It can be reduced to form lower oxidation state chromium complexes.
Substitution: The carbon monoxide ligands can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often require the presence of a base and are carried out under inert conditions.
Major Products Formed
Oxidation: Chromium oxides and other higher oxidation state complexes.
Reduction: Lower oxidation state chromium complexes.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Catalytic Applications
Benzene chromium tricarbonyl is primarily recognized for its catalytic properties, especially in the following areas:
- Hydrogenation Reactions :
- Oxidation Processes :
- Polymer Production :
Environmental and Health Considerations
While chromium compounds have useful applications, particularly in catalysis, their environmental and health impacts are significant:
- Toxicity of Chromium(VI) :
- Regulatory Measures :
Case Study 1: Hydrogenation of Dienes
A study demonstrated the efficiency of benzene chromium tricarbonyl as a catalyst for the hydrogenation of 1,3-dienes. The research highlighted that this compound significantly increased the reaction rate compared to traditional methods, showcasing its potential for industrial applications in producing saturated hydrocarbons from unsaturated precursors .
Case Study 2: Environmental Impact Assessment
An environmental assessment conducted on the use of chromium compounds in industrial settings revealed that while they are effective catalysts, their disposal poses significant risks due to their toxicity. The study recommended implementing recycling measures and exploring alternatives to minimize environmental contamination from chromium(VI) waste products .
Mechanism of Action
The mechanism of action of benzene chromium tricarbonyl involves the coordination of the chromium atom to the benzene ring and carbon monoxide ligands. The compound exhibits unique electronic properties due to the back-donation of electron density from the chromium atom to the carbon monoxide ligands. This back-donation stabilizes the complex and influences its reactivity .
Comparison with Similar Compounds
Similar Compounds
Bisbenzenechromium: Another organometallic complex with a similar structure but with two benzene rings coordinated to the chromium atom.
Chromium hexacarbonyl: A compound with six carbon monoxide ligands coordinated to the chromium atom.
Uniqueness
Benzene chromium tricarbonyl is unique due to its combination of a benzene ring and three carbon monoxide ligands. This structure imparts distinct electronic and steric properties, making it a valuable compound for studying organometallic chemistry and catalysis .
Properties
IUPAC Name |
benzene;carbon monoxide;chromium(6+) |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6.3CO.Cr/c1-2-4-6-5-3-1;3*1-2;/q-6;;;;+6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRBKZFIZVASQMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]1=[C-][C-]=[C-][C-]=[C-]1.[Cr+6] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]1=[C-][C-]=[C-][C-]=[C-]1.[Cr+6] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9CrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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